N-(4-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Overview
Description
N-(4-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. The compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. This structural motif is significant in medicinal chemistry due to its rigidity and three-dimensional shape, which can enhance the biological activity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with a nucleophile like an amine or an alcohol.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of an aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The carbonyl group in the spirocyclic core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Carbonyl Group: Formation of the corresponding alcohol.
Substitution on Aromatic Ring: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-(4-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The nitro group can also participate in redox reactions, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide
- 8-oxa-2-azaspiro[4.5]decane
- 1,4-dioxa-8-azaspiro[4.5]decane
Uniqueness
N-(4-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also provides a rigid and three-dimensional framework, enhancing its interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-14-10-13(16(23-14)8-2-1-3-9-16)15(20)17-11-4-6-12(7-5-11)18(21)22/h4-7,13H,1-3,8-10H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIHYMHPICDSDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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